L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
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Overview
Description
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is a peptide compound composed of eight amino acids Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Various reagents depending on the desired modification, such as carbodiimides for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-threonine: Similar structure with a threonine residue instead of serine.
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-valine: Similar structure with a valine residue instead of serine.
Uniqueness
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. The presence of tyrosine and serine residues, for example, allows for specific interactions and modifications that are not possible with other similar peptides.
Properties
CAS No. |
574750-59-7 |
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Molecular Formula |
C36H57N9O13 |
Molecular Weight |
823.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H57N9O13/c1-6-18(4)29(35(56)42-23(11-17(2)3)33(54)43-25(15-46)34(55)44-26(16-47)36(57)58)45-30(51)19(5)40-28(50)14-39-32(53)24(12-20-7-9-21(48)10-8-20)41-31(52)22(37)13-27(38)49/h7-10,17-19,22-26,29,46-48H,6,11-16,37H2,1-5H3,(H2,38,49)(H,39,53)(H,40,50)(H,41,52)(H,42,56)(H,43,54)(H,44,55)(H,45,51)(H,57,58)/t18-,19-,22-,23-,24-,25-,26-,29-/m0/s1 |
InChI Key |
HNLILQWVPBQAPY-IFACHQJESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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